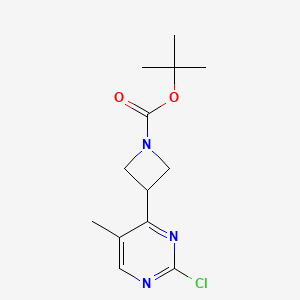

![molecular formula C17H11ClFN3O2 B2812672 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide CAS No. 1421505-08-9](/img/structure/B2812672.png)

2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

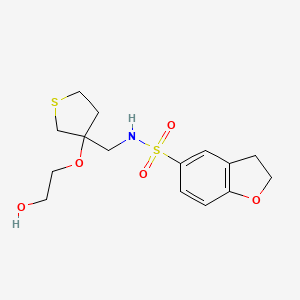

“2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide” is a chemical compound with the molecular formula C17H11ClFN3O2 and a molecular weight of 343.74. It is used for research purposes. This compound is a pyrimidine derivative, which are known for their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .

Synthesis Analysis

In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . The synthesis involved the reaction of various amines with 5-fluoro-2-amino pyrimidines in the presence of K2CO3, via a C-N bond-forming reaction . Another synthetic approach involved the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a benzamide group via a fluorophenoxy linker.Chemical Reactions Analysis

Pyrimidine derivatives, including “this compound”, can undergo various chemical reactions. For instance, 2-Chloropyrimidine can undergo a cobalt-catalyzed cross-coupling reaction with aryl halides .科学的研究の応用

KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment : This compound has been identified as a KCNQ2/Q3 potassium channel opener, active in animal models of epilepsy and pain. However, its development was halted due to unacceptable toxicities upon repeated dosing (Amato et al., 2011).

Capillary Electrophoresis in Drug Analysis : This chemical structure has been involved in the development of a nonaqueous capillary electrophoresis method for the separation of imatinib mesylate and related substances. This method is useful for quality control in pharmaceuticals (Ye et al., 2012).

Synthesis and Photophysical Properties of BF2 Complexes : A new family of pyrimidine-based BF2 complexes, including compounds with similar structures, has been synthesized and characterized. These complexes show potential in photophysical applications (Bonacorso et al., 2019).

Antineoplastic Applications in Chronic Myelogenous Leukemia : Flumatinib, a tyrosine kinase inhibitor with a similar chemical structure, is in clinical trials for the treatment of chronic myelogenous leukemia. Its metabolites and metabolic pathways in humans have been studied (Gong et al., 2010).

Study of Peripheral Benzodiazepine Receptor Using PET : Compounds structurally related to "2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide" have been used to study the peripheral benzodiazepine receptors, indicating potential applications in neurodegenerative disorders (Fookes et al., 2008).

Antifungal Activity of Pyrimidine Derivatives : Novel pyrimidine derivatives containing an amide moiety have shown significant antifungal activities, indicating potential applications in agriculture and pharmaceuticals (Wu et al., 2021).

作用機序

Target of Action

The primary target of 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is the P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which play a significant role in apoptosis, inflammation, and pain signaling.

Mode of Action

The compound acts as an antagonist against P2X7 receptors . By binding to these receptors, it inhibits their activation, thereby modulating the downstream signaling pathways that are triggered by these receptors.

Pharmacokinetics

The compound’smolecular weight (500.85) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. The compound’s LogP value (3.31790) also indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability.

特性

IUPAC Name |

2-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O2/c18-13-6-2-1-5-12(13)16(23)22-11-9-20-17(21-10-11)24-15-8-4-3-7-14(15)19/h1-10H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQFCPWYQVCBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

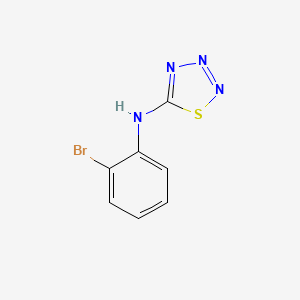

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)

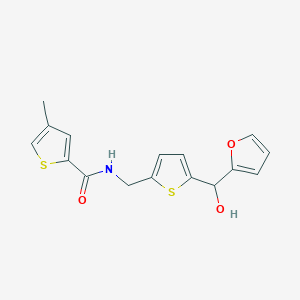

![tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2812603.png)

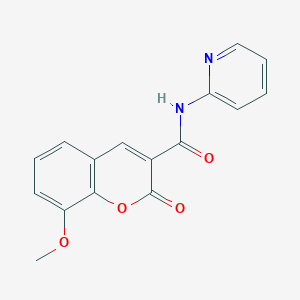

![(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2812604.png)

![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)

![11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2812608.png)

![3,3-Dimethyl-1-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]piperidine-2-carbonitrile](/img/structure/B2812610.png)